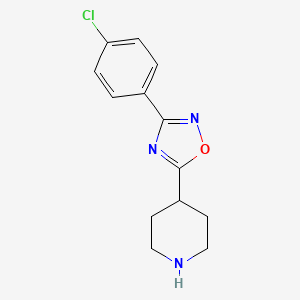

![molecular formula C15H12Cl2O3 B1348952 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 529513-66-4](/img/structure/B1348952.png)

4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

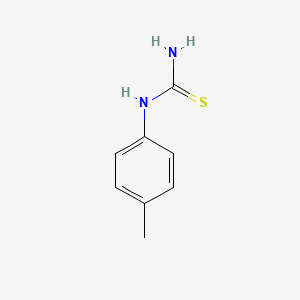

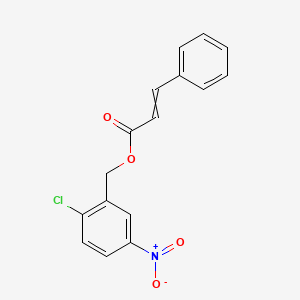

“4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde” is a chemical compound with the CAS Number: 529513-66-41. It has a molecular weight of 311.161. The compound is solid in its physical form1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde”.Molecular Structure Analysis

The InChI code for “4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde” is 1S/C15H12Cl2O3/c1-19-15-7-10(8-18)5-6-14(15)20-9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H31. This code provides a standard way to encode the compound’s molecular structure and formula.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving “4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde”.Physical And Chemical Properties Analysis

“4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde” is a solid compound1. It has a molecular weight of 311.161. The compound should be stored at 4°C under nitrogen1.Applications De Recherche Scientifique

Crystal Structure Analysis

The crystal structures and Hirshfeld surface analyses of methoxybenzaldehyde derivatives, including 4,4′-{[1,3-phenylenebis(methylene)]bis(oxy)}bis(3-methoxybenzaldehyde) and 4,4′-{[(1,4-phenylenebis(methylene)]bis(oxy)}bis(3-methoxybenzaldehyde), provide insight into the molecular conformations and intermolecular interactions of such compounds. These studies reveal how different substituents and structural modifications can influence the overall molecular arrangement, hydrogen bonding patterns, and crystal packing, contributing to our understanding of structure-property relationships in methoxybenzaldehyde derivatives (Iqbal et al., 2019).

Photocatalytic Oxidation

Methoxybenzaldehyde derivatives have been employed in photocatalytic oxidation processes, demonstrating the potential for selective alcohol oxidation under environmentally benign conditions. For instance, a study on alcohol-selective oxidation in water using a novel hybrid composite photocatalyst showed high selectivity in converting aromatic alcohols to their corresponding aldehydes, highlighting the applicability of these compounds in green chemistry (Abd-Elaal et al., 2015).

Anticancer Activity

Some benzyloxybenzaldehyde derivatives, structurally related to methoxybenzaldehydes, have shown significant anticancer activity against HL-60 cells. The structure-activity relationships established in these studies suggest the potential of these compounds in developing new therapeutic agents. The compounds induced cell cycle arrest and apoptosis, indicating their mechanism of action at the cellular level (Lin et al., 2005).

Synthesis and Chemical Transformations

The synthesis and characterization of novel dialdehydes based on the SN2 reaction of aromatic aldehydes, including methoxybenzaldehyde derivatives, have been explored. These compounds, featuring oxygen donor atoms, have been synthesized with good yields, offering insights into the synthesis of complex aldehydes and their potential applications in various chemical transformations (Alasmi & Merza, 2017).

Selective Catalysis

Sulfonated Schiff base copper(II) complexes derived from methoxybenzaldehydes have been identified as efficient and selective catalysts in the oxidation of alcohols. These complexes showcase the role of methoxybenzaldehyde derivatives in developing selective catalysts for organic transformations, contributing to the advancement of catalytic processes in synthetic chemistry (Hazra et al., 2015).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound1.

Orientations Futures

I couldn’t find specific information on the future directions of “4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde”. However, research in the field of chemistry continues to evolve, and new applications and studies involving this compound may emerge in the future.

Propriétés

IUPAC Name |

4-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-15-7-10(8-18)5-6-14(15)20-9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXPQXNHHNIMSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352776 |

Source

|

| Record name | 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde | |

CAS RN |

529513-66-4 |

Source

|

| Record name | 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine](/img/structure/B1348871.png)

![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)

![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)